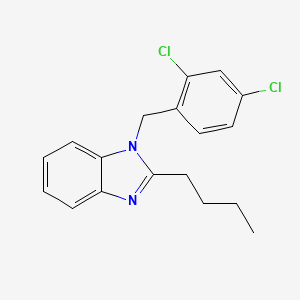
5-chloro-N-(3-fluoro-2-methylphenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-fluoro-2-methylphenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a sulfonamide group, and various substituents such as chlorine, fluorine, and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-fluoro-2-methylphenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution Reactions: The chlorine, fluorine, and methyl groups can be introduced through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(3-fluoro-2-methylphenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies may focus on its activity against specific diseases or conditions, such as cancer or bacterial infections.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-fluoro-2-methylphenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-fluoro-2-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide: Lacks the methyl group at the 3-position.
5-chloro-N-(3-fluoro-2-methylphenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide: Lacks the dihydro moiety.
5-chloro-N-(3-fluoro-2-methylphenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-4-sulfonamide: Sulfonamide group at a different position.
Uniqueness
The uniqueness of 5-chloro-N-(3-fluoro-2-methylphenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide lies in its specific combination of substituents and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12ClFN2O4S |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
5-chloro-N-(3-fluoro-2-methylphenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C15H12ClFN2O4S/c1-8-10(17)4-3-5-11(8)18-24(21,22)14-7-13-12(6-9(14)16)19(2)15(20)23-13/h3-7,18H,1-2H3 |
InChI Key |
LPJPQAJUAZJXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NS(=O)(=O)C2=C(C=C3C(=C2)OC(=O)N3C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11055070.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B11055076.png)
![4-(3-chlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11055081.png)
![Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B11055083.png)
![methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11055091.png)
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11055099.png)
![3-Amino-9-ethyl-8-hydroxy-8-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B11055103.png)
![6,7-Dimethoxy-1'-methyl-3,4-dihydrospiro[isochromene-1,4'-piperidine]](/img/structure/B11055106.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide](/img/structure/B11055116.png)
![2-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11055119.png)

![1-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B11055138.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11055139.png)
